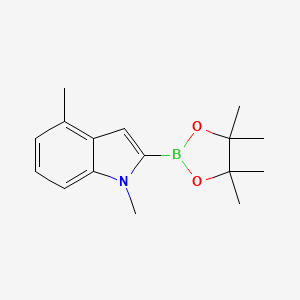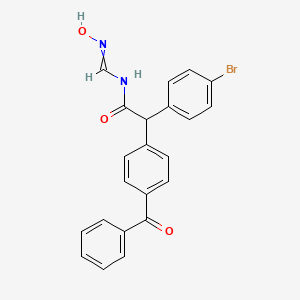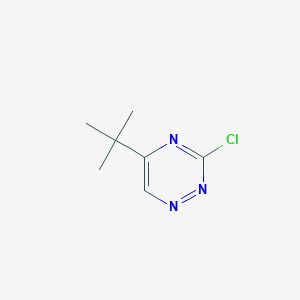![molecular formula C16H23NO6 B14849613 (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dimethoxyphenyl group and a tert-butoxycarbonylamino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethoxyphenyl group through a series of coupling reactions. The final step usually involves the deprotection of the Boc group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the materials science industry, this compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(2,4-Dimethoxyphenyl)-2-amino propanoic acid: Lacks the Boc protecting group.
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]butanoic acid: Has an additional methylene group in the side chain.
(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid methyl ester: The carboxylic acid group is esterified.
Uniqueness
The presence of both the dimethoxyphenyl group and the Boc-protected amino group in this compound makes it unique compared to its analogs. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)8-10-6-7-11(21-4)9-13(10)22-5/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
MIKSIBDQGLHSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)







